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molecular formula C20H19NO5 B031602 (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone CAS No. 141627-42-1

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Cat. No. B031602
M. Wt: 353.4 g/mol
InChI Key: WYALRXZJYXWYGR-UHFFFAOYSA-N
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Patent
US08658808B2

Procedure details

1.50 g (4.25 mmol) of 2-n-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran (Ia) were dissolved in 4.71 g (21.2 mmol) of tri-n-butylamine-hydrochloride at 150° C. After 16 h LC-MS analysis indicated the complete consumption of the starting material and the reaction mixture was cooled to room temperature. After addition of 20 ml of water and 50 ml MTBE the phases were separated, the organic layer was washed once with 25 ml of 1M HCl and 20 ml of water, dried over MgSO4 and evaporated. Flash chromatography gave the title compound which crystallized to yield 1.10 g (76%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[O:6][C:7]2[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][C:8]=2[C:9]=1[C:10](=[O:19])[C:11]1[CH:16]=[CH:15][C:14]([O:17]C)=[CH:13][CH:12]=1)[CH2:2][CH2:3][CH3:4].Cl.C(N(CCCC)CCCC)CCC>>[CH2:1]([C:5]1[O:6][C:7]2[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][C:8]=2[C:9]=1[C:10](=[O:19])[C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1)[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(CCC)C=1OC2=C(C1C(C1=CC=C(C=C1)OC)=O)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
4.71 g
Type
reactant
Smiles
Cl.C(CCC)N(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the complete consumption of the starting material
ADDITION
Type
ADDITION
Details
After addition of 20 ml of water and 50 ml MTBE the phases
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
the organic layer was washed once with 25 ml of 1M HCl and 20 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCC)C=1OC2=C(C1C(C1=CC=C(C=C1)O)=O)C=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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